molecular formula C18H18ClNO2 B1629622 3-Chloro-4'-morpholinomethylbenzophenone CAS No. 898769-94-3

3-Chloro-4'-morpholinomethylbenzophenone

Cat. No. B1629622
CAS RN: 898769-94-3
M. Wt: 315.8 g/mol
InChI Key: XBHJBPWNYLXVHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the available information does not provide a detailed synthesis process for 3-Chloro-4’-morpholinomethylbenzophenone.


Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-4’-morpholinomethylbenzophenone are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4’-morpholinomethylbenzophenone, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the available resources .

Scientific Research Applications

Suzuki–Miyaura Coupling

“3-Chloro-4’-morpholinomethylbenzophenone” could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Complex Molecules

This compound could be used in the synthesis of complex molecules. Its unique structure could potentially allow it to act as a building block in the creation of larger, more complex molecules.

Biological Activity Studies

The compound could potentially be used in studies investigating biological activity. Its unique structure and properties could make it a useful tool in understanding how similar compounds interact with biological systems.

Development of New Pharmaceuticals

Given its potential biological activity, “3-Chloro-4’-morpholinomethylbenzophenone” could be used in the development of new pharmaceuticals. It could potentially act as a lead compound in the discovery of new drugs.

Material Science

This compound could potentially be used in material science, for example, in the development of new polymers or other materials. Its unique structure could provide interesting properties to the resulting materials.

Environmental Science

“3-Chloro-4’-morpholinomethylbenzophenone” could potentially be used in environmental science, for example, in studies investigating the environmental fate and transport of similar compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-morpholinomethylbenzophenone is not specified in the available resources .

Safety and Hazards

The safety data sheet for 3-Chloro-4’-morpholinomethylbenzophenone provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling, and storage .

properties

IUPAC Name

(3-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJBPWNYLXVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642631
Record name (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-morpholinomethylbenzophenone

CAS RN

898769-94-3
Record name (3-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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